![molecular formula C11H7F3S B12845988 3-[3-(Trifluoromethyl)phenyl]thiophene CAS No. 886503-60-2](/img/structure/B12845988.png)
3-[3-(Trifluoromethyl)phenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethyl)phenyl]thiophene is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the trifluoromethyl group. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 3-(trifluoromethyl)benzene.
Halogenation: Thiophene is first halogenated, usually with bromine, to form 3-bromothiophene.
Suzuki Coupling: The 3-bromothiophene undergoes a Suzuki coupling reaction with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large-scale halogenation of thiophene.
Catalytic Coupling: Using industrial-grade palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified through distillation or recrystallization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced, although this is less common due to the stability of the trifluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation can be employed, though it requires specific conditions to avoid reducing the trifluoromethyl group.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of high-performance polymers and materials with high refractive indices.
Mechanism of Action
The mechanism by which 3-[3-(Trifluoromethyl)phenyl]thiophene exerts its effects is largely dependent on its electron-withdrawing trifluoromethyl group. This group significantly alters the electronic distribution within the molecule, making it more reactive towards electrophiles and less reactive towards nucleophiles. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing its behavior in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)thiophene: Lacks the phenyl group, making it less sterically hindered and more reactive.
3-Phenylthiophene: Does not have the electron-withdrawing trifluoromethyl group, resulting in different electronic properties.
3-(Trifluoromethyl)phenylbenzene: Similar electronic effects but lacks the thiophene ring, affecting its reactivity and applications.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]thiophene is unique due to the combination of the electron-withdrawing trifluoromethyl group and the aromatic thiophene ring. This combination imparts distinct electronic properties, making it valuable in applications requiring high thermal stability and specific electronic characteristics .
Properties
CAS No. |
886503-60-2 |
|---|---|
Molecular Formula |
C11H7F3S |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H7F3S/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-7H |
InChI Key |
WZCAVDBDBUCKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


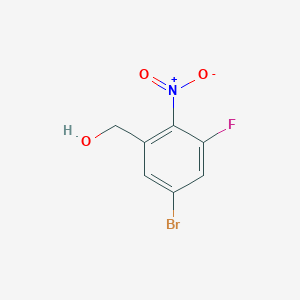

![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
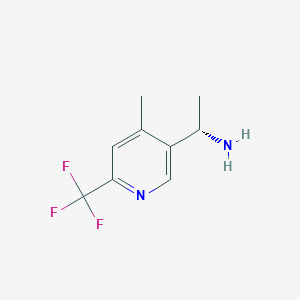
![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
![4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B12845928.png)
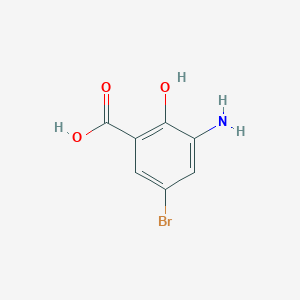
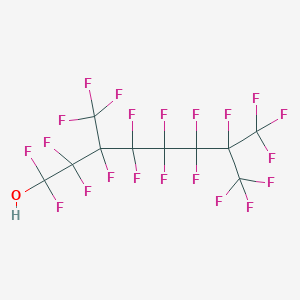

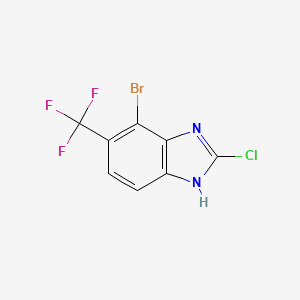
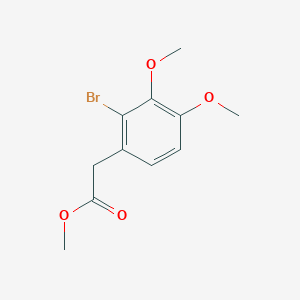
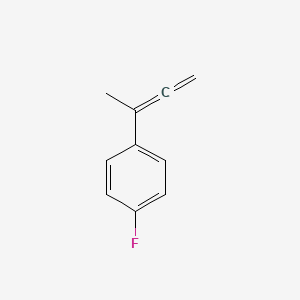
![[(3S)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12845966.png)
